molecular formula C8H9N3O2S B1406295 3-(3-Nitropyridin-2-yl)thiazolidine CAS No. 1707581-28-9

3-(3-Nitropyridin-2-yl)thiazolidine

Cat. No.: B1406295
CAS No.: 1707581-28-9
M. Wt: 211.24 g/mol
InChI Key: OWLVRYNACRUOIE-UHFFFAOYSA-N
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Description

3-(3-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazolidine ring, along with the nitro group on the pyridine ring, imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitropyridin-2-yl)thiazolidine typically involves the reaction of 3-nitropyridine with thiazolidine under specific conditions. One common method includes the use of dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be reacted with thiazolidine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group on the pyridine ring can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in a basic medium can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Aminopyridine derivatives: Reduction of the nitro group yields aminopyridine derivatives.

    Substituted thiazolidines: Nucleophilic substitution reactions yield various substituted thiazolidines depending on the reagents used.

Scientific Research Applications

3-(3-Nitropyridin-2-yl)thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Nitropyridin-2-yl)thiazolidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitropyridin-2-yl)thiazolidine is unique due to the combination of the nitropyridine and thiazolidine moieties, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-2-1-3-9-8(7)10-4-5-14-6-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVRYNACRUOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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